molecular formula C11H13ClN2O3 B14916246 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid

1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B14916246
M. Wt: 256.68 g/mol
InChI Key: GXZVHCHPXSTRRM-UHFFFAOYSA-N
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Description

1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is a synthetic organic compound that features a pyrrole ring substituted with a chlorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process involving the chlorination of pyrrole-2-carboxylic acid followed by coupling with piperidine-3-carboxylic acid. The chlorination reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The coupling reaction can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride
  • Indole derivatives
  • Pyrrolidine derivatives

Comparison: 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is unique due to the presence of both a chlorinated pyrrole ring and a piperidine ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, indole derivatives are known for their aromaticity and biological activity, while pyrrolidine derivatives are valued for their structural diversity and pharmacological potential .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H13ClN2O3/c12-8-4-9(13-5-8)10(15)14-3-1-2-7(6-14)11(16)17/h4-5,7,13H,1-3,6H2,(H,16,17)

InChI Key

GXZVHCHPXSTRRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O

Origin of Product

United States

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